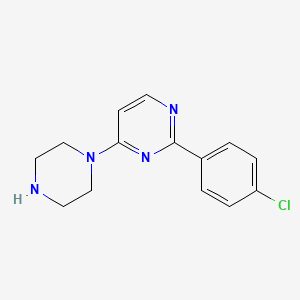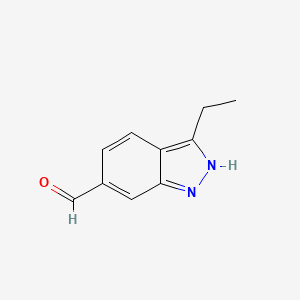
3-Ethyl-1H-indazole-6-carbaldehyde
Vue d'ensemble
Description
Indazoles are a type of heterocyclic compound. They are important types of molecules and natural products and play a main role in cell biology . The application of indazole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indazoles has been a subject of interest for many researchers. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring .Chemical Reactions Analysis
Indazoles can undergo a variety of chemical reactions. For example, Cu (OAc)2-catalyzed reactions have been used to form N–N bonds in DMSO under O2 atmosphere, to afford a wide variety of 1H-indazoles .Applications De Recherche Scientifique
-
Synthesis of Indole Derivatives
- Application Summary : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body .
- Methods : The synthesis of indole derivatives involves macrocyclization using conditions that allow the application of 2-bromoaniline and incorporating a removable terminal alkyne group .
- Results : Indole derivatives, both natural and synthetic, show various biologically vital properties. They have been used in the treatment of cancer cells, microbes, and different types of disorders .
-
Role of 1H-Indole-3-Carbaldehyde Derivatives in Multicomponent Reactions
- Application Summary : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
- Methods : Multicomponent reactions (MCRs) offer access to complex molecules. This method decreases the deployment of solvents and energy essential for the purification of intermediates .
- Results : The application of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions has been highlighted in recent years .
-
- Application Summary : Indazole derivatives are gaining attention in medicinal chemistry as kinase inhibitors. Kinase inhibitors are significant in the treatment of cancer and other diseases .
- Methods : The synthesis of 1H-indazole-3-carboxaldehydes, which are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .
- Results : The development of indazole-based kinase inhibitors can lead to potential therapeutic agents .
-
Indazole in Multicomponent Reactions
- Application Summary : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They have been used in inherently sustainable multicomponent reactions .
- Methods : Multicomponent reactions (MCRs) offer access to complex molecules. This method decreases the deployment of solvents and energy essential for the purification of intermediates .
- Results : The application of 1H-indole-3-carbaldehyde in such multicomponent reactions has been highlighted in recent years .
-
Medicinal Applications of Indazole
- Application Summary : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- Methods : The synthesis and modification of indazole derivatives to enhance their medicinal properties .
- Results : Several recently marketed drugs contain an indazole structural motif .
-
Synthesis of 1H- and 2H-Indazoles
- Application Summary : The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles .
- Methods : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results : These methods generally produce good to excellent yields, with minimal formation of byproducts .
-
Indazole in Prebiotic Evolution
- Application Summary : Indazole derivatives, such as 1H-Indole-3-carbaldehyde, are considered as a key in the synthesis of pharmaceutically active compounds and indole alkaloids. They have a vital role as precursors for the synthesis of various heterocyclic derivatives .
- Methods : The inherent functional groups (CO) in these derivatives can undergo C–C and C–N coupling reactions and reductions easily .
- Results : This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .
-
Indazole as Phosphoinositide 3-Kinase δ Inhibitors
- Application Summary : Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
- Methods : The synthesis of indazole derivatives involves the use of Cu (OAc) 2 -catalyzed reactions .
- Results : The development of indazole-based kinase inhibitors can lead to potential therapeutic agents .
-
Indazole in Antihypertensive, Anticancer, Antidepressant, Anti-inflammatory, and Antibacterial Agents
- Application Summary : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- Methods : The synthesis and modification of indazole derivatives to enhance their medicinal properties .
- Results : Several recently marketed drugs contain an indazole structural motif .
-
Indazole in Hypoglycemic and Antiprotozoal Agents
- Application Summary : Indazole derivatives have shown hypoglycemic and antiprotozoal activities .
- Methods : The synthesis and modification of indazole derivatives to enhance their medicinal properties .
- Results : Indazole derivatives have been used in the treatment of diabetes and protozoal infections .
Orientations Futures
Propriétés
IUPAC Name |
3-ethyl-2H-indazole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-9-8-4-3-7(6-13)5-10(8)12-11-9/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZGDXVHKVKJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=CC(=CC2=NN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1H-indazole-6-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



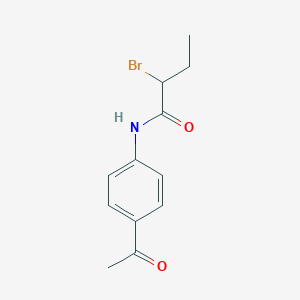
![3-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B1392595.png)
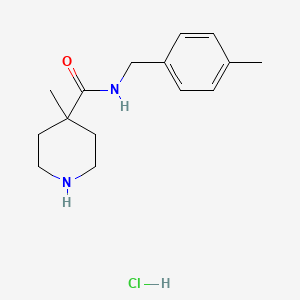
![4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride](/img/structure/B1392598.png)
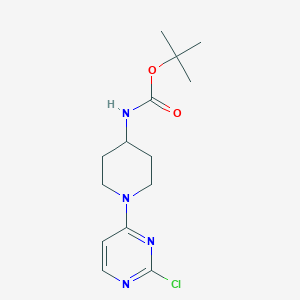
![4-Hydroxy-2'-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)sulfonyl]-4'-sulfobiphenyl-3-carboxylic acid](/img/structure/B1392601.png)
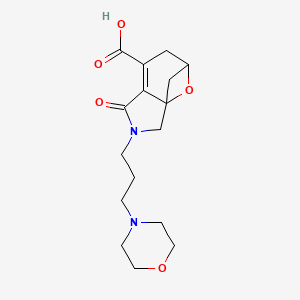
![Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392605.png)
![{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine](/img/structure/B1392607.png)
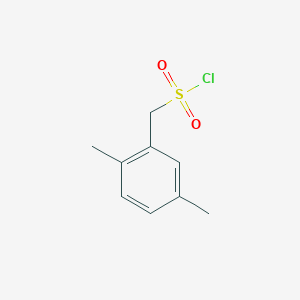
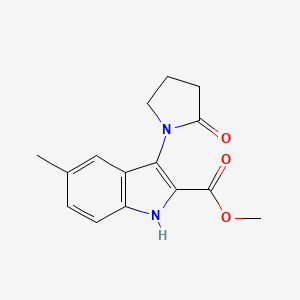

![N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine](/img/structure/B1392613.png)
